Flatoril is a pharmaceutical compound that combines clebopride and simethicone, primarily indicated for the treatment of functional gastrointestinal disorders. Clebopride is a prokinetic agent that enhances gastrointestinal motility, while simethicone acts as an anti-foaming agent, alleviating symptoms such as bloating and discomfort caused by gas. This combination makes Flatoril effective in managing symptoms associated with gastrointestinal dysmotility and excessive gas production .
Flatoril is marketed by Recordati, a pharmaceutical company known for developing and distributing various medicinal products. The compound falls under the category of gastrointestinal agents, specifically targeting functional gastrointestinal disorders . Clebopride is classified as a dopamine receptor antagonist, while simethicone is classified as an anti-foaming agent.
The synthesis of Flatoril involves the combination of clebopride and simethicone. Clebopride can be synthesized through various chemical reactions that typically involve the alkylation of a substituted phenyl compound with a prokinetic moiety. The synthesis process may include steps such as:
Flatoril's molecular structure consists of two active components: clebopride and simethicone.
The chemical reactions involved in the synthesis of Flatoril include:
These reactions are typically monitored using analytical techniques like HPLC to confirm the formation of desired products and their purity .
Flatoril operates through a dual mechanism:
This combined action helps alleviate symptoms such as bloating, discomfort, and irregular bowel movements associated with functional gastrointestinal disorders .
Relevant data indicate that Flatoril maintains its efficacy over time when stored properly, with specific stability studies confirming its shelf life .
Flatoril is primarily used in clinical settings for:
Research continues into expanding its applications within gastroenterology, potentially exploring its use in other related conditions where motility issues are prevalent .
Flatoril is a multicomponent pharmaceutical agent combining clebopride malate (a prokinetic benzamide derivative) and simethicone (a polydimethylsiloxane-silicon dioxide anti-foaming agent). Clinically, it is classified as a gastrointestinal symptomatic modulator targeting two pathophysiological processes:
Table 1: Flatoril Components and Mechanisms
Component | Chemical Class | Primary Mechanism |
---|---|---|
Clebopride malate | Substituted benzamide | Dopamine D₂-receptor antagonism |
Simethicone | Organosilicon polymer | Surface tension reduction of gas bubbles |
The evolution of Flatoril reflects key milestones in fluorinated compound pharmacology:
Early Foundations (1840s–1950s)
Anti-Foaming Agents (Mid-20th Century)
Rational Drug Combinations (1980s–Present)
Table 2: Timeline of Fluorinated GI Drug Development
Era | Key Advance | Impact on Flatoril |
---|---|---|
Pre-1900 | Metabolic pathway discovery (e.g., glucuronidation) | Foundation for simethicone’s inert excretion |
1950s–1970s | Fluorination techniques optimized | Enabled clebopride’s enhanced pharmacokinetics |
1990s | Synergistic combination therapies | Rationale for clebopride-simethicone pairing |
Flatoril exemplifies the integration of mechanistic precision in GI pharmacotherapy:
Clinical Applications
Global Regulatory Status
Table 3: International Brand Presence
Region | Primary Brand | Combination Variants |
---|---|---|
Europe | Flatoril | Flatulex (simethicone-only variant) |
Asia | Lefax | Clebopride-simethicone generics |
Latin America | Luftal | Simethicone-centric formulations |
Research Frontiers
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0